Arbidol Impurity 47

描述

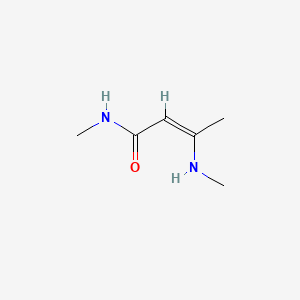

N-Methyl-3-(methylamino)-2-butenamide is a branched amide derivative characterized by a conjugated enamide system (C=C–N–C=O). Its structure includes a methyl group on the nitrogen atom and a methylamino substituent at the β-position of the α,β-unsaturated amide backbone. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the preparation of modified nucleoside analogues, as demonstrated in alkylation reactions with pyrimidin-2-ones .

属性

CAS 编号 |

85237-86-1 |

|---|---|

分子式 |

C6H12N2O |

分子量 |

128.17 g/mol |

IUPAC 名称 |

N-methyl-3-(methylamino)but-2-enamide |

InChI |

InChI=1S/C6H12N2O/c1-5(7-2)4-6(9)8-3/h4,7H,1-3H3,(H,8,9) |

InChI 键 |

QDEUCPLXUDTYOV-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)NC)/NC |

规范 SMILES |

CC(=CC(=O)NC)NC |

其他CAS编号 |

85237-86-1 |

产品来源 |

United States |

相似化合物的比较

4-Trichloromethyl-1-[N-methyl-3-(methylamino)but-2-enamide-4-yl]pyrimidin-2(1H)-one (24a)

- Structure: Derived from N-Methyl-3-(methylamino)-2-butenamide via N-alkylation with a trichloromethyl-substituted pyrimidin-2-one.

- Key Differences: The pyrimidinone ring introduces aromaticity and electron-withdrawing effects due to the trichloromethyl group. Enhanced reactivity in cross-coupling or functionalization reactions compared to the parent compound.

Butanamide, 2-Acetyl-3-methyl-N-phenyl

- Structure: Features a phenyl group instead of the methylamino substituent and includes an acetyl moiety at the α-position.

- Key Differences :

- Increased lipophilicity due to the phenyl group, altering solubility and bioavailability.

- The acetyl group may stabilize the amide via conjugation, reducing hydrolysis susceptibility.

- Applications : Used in studies exploring structure-activity relationships (SAR) of amide derivatives .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure : Contains a thiophene ring and a hydroxyl group, distinguishing it from the enamide system in the parent compound.

- Key Differences: The hydroxyl and thiophene groups enable hydrogen bonding and π-π stacking, respectively, influencing molecular interactions. Higher polarity compared to N-Methyl-3-(methylamino)-2-butenamide, affecting solubility in aqueous media.

- Applications : Relevant in impurity profiling of pharmaceuticals, as per USP standards .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : A benzamide derivative with an N,O-bidentate directing group.

- Key Differences :

- The hydroxyl and tertiary alcohol groups facilitate coordination with transition metals, enabling catalytic C–H bond activation.

- Lacks the conjugated enamide system, reducing resonance stabilization.

- Applications : Utilized in metal-catalyzed C–H functionalization reactions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: N-Methyl-3-(methylamino)-2-butenamide’s enamide system allows for regioselective alkylation, as seen in its conversion to compound 24a . In contrast, the hydroxyl group in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol makes it more prone to oxidation .

- Solubility : The phenyl group in 2-acetyl-3-methyl-N-phenylbutanamide increases hydrophobicity, whereas the hydroxyl-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit improved aqueous solubility .

- Catalytic Utility : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its role in metal-catalyzed reactions, a feature absent in the parent compound .

准备方法

Catalytic Hydrogenation and Amide Formation

- Starting from nitro-substituted precursors, catalytic hydrogenation can reduce nitro groups to anilines, which then undergo condensation with acid derivatives to form amides.

- For example, reduction of a nitro group on an aromatic or aliphatic precursor followed by heating with an acylating reagent can yield the desired amide intermediate.

- Subsequent cyclization or substitution reactions under reflux conditions in high boiling solvents (e.g., Dowtherm) facilitate formation of hydroxy or chloro derivatives, which can be further converted to amides by reaction with amines.

Alkylation and Amide Coupling

- Alkylation of amine precursors with alkyl halides (e.g., benzyl bromide) in the presence of base (potassium carbonate) and polar solvents (acetonitrile, acetone) can introduce methyl or other alkyl groups.

- Amide bond formation can be achieved by reaction of amines with acid chlorides or esters, often catalyzed by bases or under acidic conditions to promote coupling.

- Organolithium reagents (e.g., n-butyllithium) combined with copper(I) iodide catalysis enable addition to unsaturated amide systems, facilitating selective substitution at the 2-position of butenamide derivatives.

Biocatalytic and Enzymatic Methods

Recent advances have demonstrated the use of enzymes, particularly lyases, in the regio- and stereoselective synthesis of amino acid derivatives and related amides:

EDDS Lyase-Catalyzed Hydroamination

- Ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) catalyzes the addition of amino groups to fumarate, an α,β-unsaturated acid, generating N-substituted aspartic acid derivatives with high stereoselectivity.

- This enzymatic approach can be extended to methylamino-substituted amines, enabling the synthesis of N-methylated amino acid analogs.

- The reaction proceeds under mild conditions (pH ~8.5, room temperature, anaerobic atmosphere) with high conversions (up to 94%) and isolated yields (~80%).

- One-pot chemoenzymatic synthesis combines enzymatic hydroamination with acid-catalyzed cyclization to form pyrazolidin-3-one derivatives, structurally related to N-methylated butenamides, with excellent enantiomeric purity (>99% ee).

Comparative Data Table of Preparation Methods

Detailed Research Findings

Catalytic Hydrogenation Route: Reduction of nitro groups on precursors to anilines followed by condensation with acyl chlorides yields intermediates that can be cyclized or chlorinated to generate reactive amide derivatives. This method is versatile but may require harsh conditions and multiple steps.

Organolithium-Mediated Alkylation: Use of n-butyllithium and copper(I) iodide catalysis allows for nucleophilic addition to unsaturated amides at low temperatures, producing methylamino-substituted butenamides. The method shows moderate yields and requires careful control of reaction parameters to avoid side reactions.

Enzymatic Synthesis via EDDS Lyase: This biocatalytic method offers a regio- and stereoselective route to N-methylamino derivatives by enzymatic addition of methylamino groups to fumarate. The process is conducted under mild, green chemistry conditions with excellent enantiomeric excess and can be integrated into one-pot chemoenzymatic sequences to yield cyclic amide derivatives with pharmaceutical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。